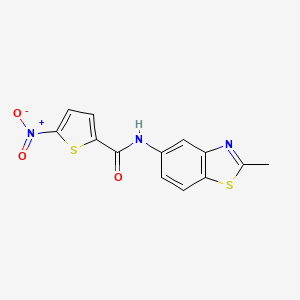

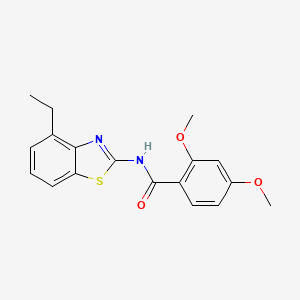

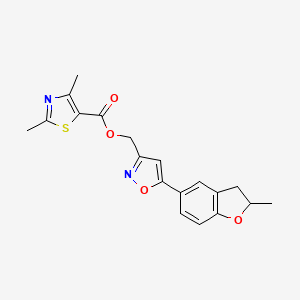

Ethyl 4-(3-(methylsulfonyl)benzamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(methylsulfonyl)benzamido)benzoate is a useful research compound. Its molecular formula is C17H17NO5S and its molecular weight is 347.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Protection and Ischemia Treatment

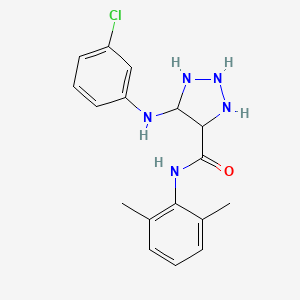

Research has shown the development of compounds related to Ethyl 4-(3-(methylsulfonyl)benzoate) with potential applications in treating cardiac ischemia and reperfusion injuries. The study by Baumgarth et al. (1997) focuses on benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful as adjunctive therapy in acute myocardial infarction treatment. This approach emphasizes the importance of substituent positioning for compound potency, notably the methylsulfonyl group's role in enhancing activity (Baumgarth, Beier, & Gericke, 1997).

Anticoagulant Effects

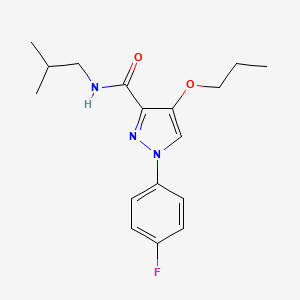

Ethyl p-(6-guanidinohexanoyloxy) benzoate methanesulfonate (FOY) has been investigated for its inhibitory effects on thrombin and factor Xa, with findings suggesting its potential as an anticoagulant. This compound exhibited competitive inhibition against these enzymes, pointing towards its application in managing thrombotic disorders. The research by Ohno et al. (1980) and its continuation study (1981) explore FOY's in vitro and in vivo effects, highlighting its anticoagulant properties without interference from antithrombin III or heparin (Ohno, Kōsaki, Kambayashi, Imaoka, & Hirata, 1980).

Synthetic Chemistry and Material Science

In the field of synthetic chemistry and material science, compounds similar to Ethyl 4-(3-(methylsulfonyl)benzamido)benzoate have been utilized as intermediates in synthesizing benzimidazoles and conducting polymers. Khazaei et al. (2011) describe the use of sulfonic acid functionalized imidazolium salts in catalyzing the synthesis of benzimidazoles, demonstrating the compound's relevance in green chemistry approaches (Khazaei, Zolfigol, Moosavi-Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011). Additionally, research by Abdel-Rahman et al. (2023) on conductive aromatic polyamides for methotrexate sensing highlights the development of new materials for biomedical applications (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

Properties

IUPAC Name |

ethyl 4-[(3-methylsulfonylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-7-9-14(10-8-12)18-16(19)13-5-4-6-15(11-13)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYTVVMDPREQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)

![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)

![N-(2,3-dimethylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2678051.png)

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2678052.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2678062.png)